Azelaoyl PAF

概要

説明

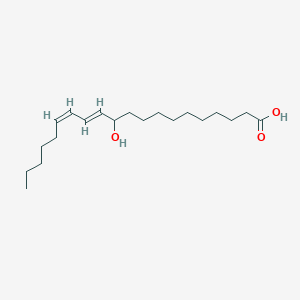

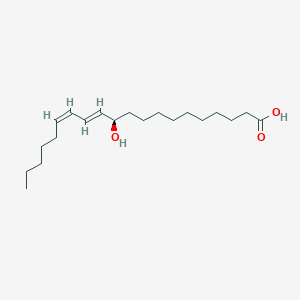

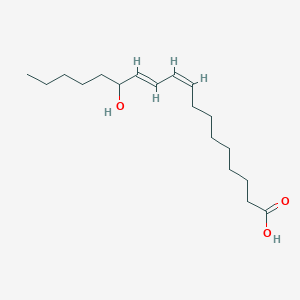

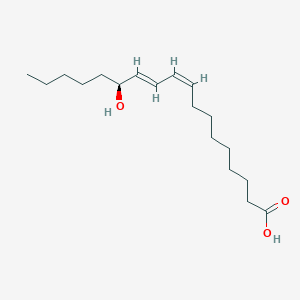

アゼラオイル血小板活性化因子、別名1-O-ヘキサデシル-2-O-(9-カルボキシアクタノイル)-sn-グリセリル-3-ホスホコリンは、アルキルホスファチジルコリンです。これは、酸化された低密度リポタンパク質粒子内の脂質プールの一部です。 この化合物は、代謝および細胞分化遺伝子を調節する核転写因子であるペルオキシソーム増殖剤活性化受容体ガンマの、高親和性リガンドおよびアゴニストとして作用します .

作用機序

アゼラオイル血小板活性化因子は、ペルオキシソーム増殖剤活性化受容体ガンマのチアゾリジンジオン結合部位に結合することにより、その効果を発揮します。 この結合は、プレアディポサイトの分化を促進し、インスリン作用を制御する遺伝子の転写を調節します . また、フリードライヒ運動失調症患者の神経芽細胞腫細胞株および線維芽細胞における細胞内フラタキシンレベルを2倍に増加させます .

生化学分析

Biochemical Properties

Azelaoyl PAF plays a significant role in biochemical reactions by acting as a high affinity ligand and agonist for PPARγ. This nuclear transcription factor regulates metabolic and cell differentiation genes. This compound has been shown to promote adipogenesis by inducing the differentiation of preadipocytes. It is also involved in regulating the transcription of genes that control insulin action . Activation of PPARγ by this compound promotes foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxLDL. Macrophages internalize oxLDL via the scavenger receptor CD36, and CD36 expression is further induced by PPARγ activation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to increase the intracellular levels of frataxin protein and mRNA in human neuroblastoma cells and primary fibroblasts from Friedreich’s ataxia patients . This increase in frataxin protein is achieved through a transcriptional mechanism. Additionally, this compound promotes adipogenesis by inducing the differentiation of preadipocytes and regulates the transcription of genes that control insulin action . Activation of PPARγ by this compound also promotes foam cell formation in atherosclerotic lesions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the thiazoladinedione-binding site of PPARγ. This binding is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . This compound is more potent in activating PPARγ than other known ligands such as 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-Δ12,14-prostaglandin J2 . By activating PPARγ, this compound regulates the transcription of genes involved in metabolic and cell differentiation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable when supplied in ethanol for one year when stored at –20 °C. When the solvent is changed to DMSO or dimethyl formamide, this compound is stable for six months at –20 °C. If the solvent is changed to an organic-free aqueous buffer, this compound should be used within the day . The effects of this compound on cellular function have been observed over time, with significant increases in frataxin protein and mRNA levels in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Friedreich’s ataxia, this compound significantly increased the intracellular frataxin levels by twofold in neuroblastoma cell lines and fibroblasts from patients . The dosage effects on other cellular processes, such as adipogenesis and foam cell formation, have also been observed, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It acts as a high affinity ligand and agonist for PPARγ, which regulates the transcription of genes involved in metabolic processes . The activation of PPARγ by this compound promotes adipogenesis and regulates insulin action . Additionally, this compound is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It interacts with transporters and binding proteins such as the scavenger receptor CD36, which facilitates the internalization of oxLDL by macrophages . The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized within the lipid pool of oxidized low-density lipoprotein (oxLDL) particles . Its activity and function are influenced by its subcellular localization, as it interacts with PPARγ in the nucleus to regulate the transcription of metabolic and cell differentiation genes .

準備方法

アゼラオイル血小板活性化因子は、エタノール溶液として供給されます。溶媒は、窒素の穏やかな流れの下でエタノールを蒸発させ、直ちに不活性ガスでパージしたジメチルスルホキシドまたはジメチルホルムアミドを加えることで変更できます。これらの溶媒中でのアゼラオイル血小板活性化因子の溶解度は、少なくとも8 mg/mLです。 また、pH 7.2のリン酸緩衝生理食塩水などの水性緩衝液にも10 mg/mLで溶解します .

化学反応の分析

アゼラオイル血小板活性化因子は、酸化や置換など、さまざまな化学反応を受けます。 ペルオキシソーム増殖剤活性化受容体ガンマのチアゾリジンジオン結合部位に結合し、合成ペルオキシソーム増殖剤活性化受容体ガンマアゴニストであるロシグリタゾンと同等の効力を持ちます . これらの反応で使用される一般的な試薬には、エタノール、ジメチルスルホキシド、ジメチルホルムアミドが含まれます .

科学研究への応用

アゼラオイル血小板活性化因子は、いくつかの科学研究に応用されています。 これは、抗炎症ペプチドとの結合親和性、およびフラタキシン欠損による神経変性疾患であるフリードライヒ運動失調症の治療薬としての役割を研究するために使用されます . また、プレアディポサイトの分化を誘導し、インスリン作用を制御する遺伝子の転写を調節することにより、脂肪生成を促進することにも関与しています .

科学的研究の応用

Azelaoyl platelet activating factor has several scientific research applications. It is used to study its binding affinity with anti-inflammatory peptides and its role as a therapeutic agent for Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It is also involved in promoting adipogenesis by inducing the differentiation of preadipocytes and regulating the transcription of genes that control insulin action .

類似化合物との比較

特性

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590849 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354583-69-0 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)